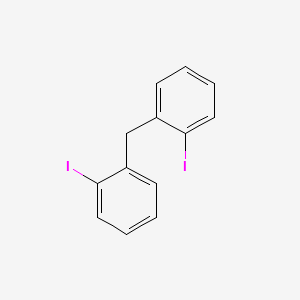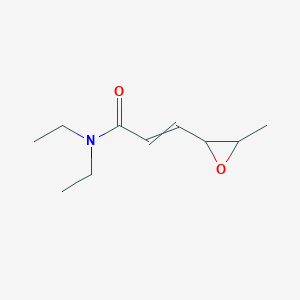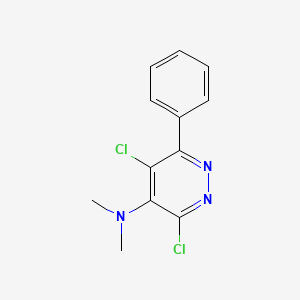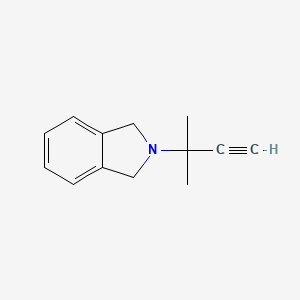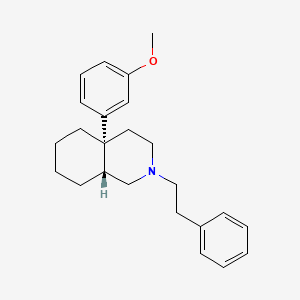
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a decahydroisoquinoline core with a 3-methoxyphenyl group and a 2-phenylethyl group attached to it. The stereochemistry of the compound is specified by the (4aR,8aR) configuration, indicating the spatial arrangement of atoms in the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring system. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl groups, or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline would depend on its specific interactions with molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline include other isoquinoline derivatives such as:
- Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 3-methoxyphenyl and 2-phenylethyl groups. These structural features may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.
Propiedades
Número CAS |
51993-89-6 |
|---|---|
Fórmula molecular |
C24H31NO |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(4aR,8aR)-4a-(3-methoxyphenyl)-2-(2-phenylethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C24H31NO/c1-26-23-12-7-11-21(18-23)24-14-6-5-10-22(24)19-25(17-15-24)16-13-20-8-3-2-4-9-20/h2-4,7-9,11-12,18,22H,5-6,10,13-17,19H2,1H3/t22-,24-/m0/s1 |
Clave InChI |
QTJVCDNDJFHYIR-UPVQGACJSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@@]23CCCC[C@H]2CN(CC3)CCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)C23CCCCC2CN(CC3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


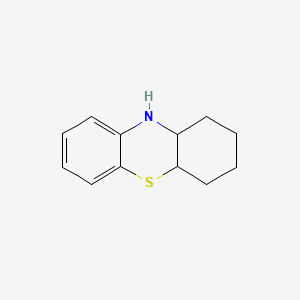
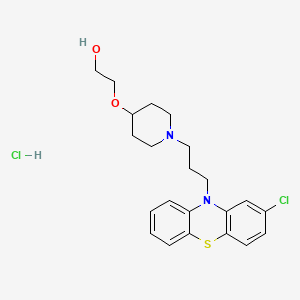
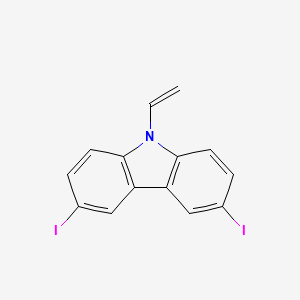
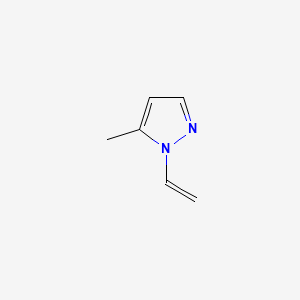
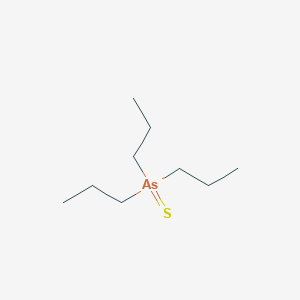

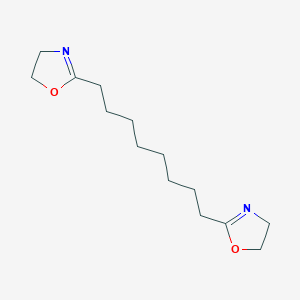
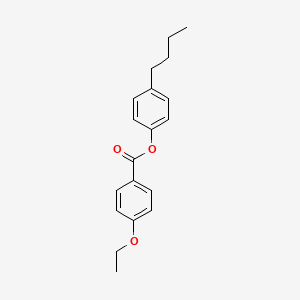
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
